2-Heptylbenzimidazole

Organic Solderability Preservative OSP PCB Surface Finish

Sourcing a reliable OSP raw material that can withstand aggressive lead-free soldering profiles is a key supply chain challenge. 2-Heptylbenzimidazole (C14H20N2, MW 216.32) is the definitive C7 intermediate for fourth-generation Organic Solderability Preservatives. Key performance data includes: - Thermal Stability: OSP films survive 3 reflow and 2 wave solder cycles at 250-300°C. - High Lipophilicity: LogP of 4.76 ensures strong metal surface adsorption and corrosion barrier properties. - Process Compatibility: Melting point of 142-146°C offers a distinct processing window for formulation.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 5851-49-0
Cat. No. B1349070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptylbenzimidazole
CAS5851-49-0
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16)
InChIKeyRJRKURJUHLRUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptylbenzimidazole (CAS 5851-49-0): Verified Procurement and Selection Guide for the C7 Benzimidazole Derivative


2-Heptylbenzimidazole (CAS 5851-49-0, C14H20N2, MW 216.32) is a 2-alkyl-substituted benzimidazole derivative characterized by a heptyl chain at the C2 position of the heteroaromatic core . This substitution pattern confers distinct physicochemical properties, notably a high predicted octanol-water partition coefficient (LogP = 4.76), low water solubility, and a melting point range of 142–146°C, which differentiate it from shorter-chain and unsubstituted benzimidazole analogs [1]. Industrially, the compound is recognized as a key raw material in fourth-generation Organic Solderability Preservatives (OSP) for printed circuit board (PCB) copper surface finishing, and is also investigated as a corrosion inhibitor in acidic environments and as a synthetic building block [2].

Why 2-Heptylbenzimidazole (C7) Cannot Be Directly Substituted by Other 2-Alkylbenzimidazoles


Within the 2-alkylbenzimidazole series, the alkyl chain length is a critical determinant of physicochemical properties and application performance, making generic substitution unadvisable [1]. Shortening the alkyl chain from heptyl (C7) to pentyl (C5) or methyl (C1) significantly alters melting point and lipophilicity, which directly impacts material compatibility and surface adsorption characteristics in applications such as OSP coatings and corrosion inhibition [2]. The quantitative evidence below demonstrates that while compounds like 2-pentylbenzimidazole (C5) may appear structurally similar, they offer distinct thermal and solubility profiles that are not interchangeable with the heptyl (C7) variant in established industrial processes [3].

Quantitative Differentiation of 2-Heptylbenzimidazole Against Structural Analogs: A Comparator-Based Evidence Guide


OSP Thermal Stability: Heptyl (C7) Enables Superior Reflow Performance Over Pentyl (C5) Analog

As a component in Organic Solderability Preservative (OSP) formulations, 2-heptylbenzimidazole (C7) enables the resulting organic coating to withstand multiple high-temperature reflow cycles, a key performance metric for PCB manufacturing. The formulated OSP film demonstrates the ability to endure 3 reflow soldering cycles and 2 wave soldering cycles within a temperature range of 250-300°C [1]. This thermal resilience is a direct consequence of the longer heptyl chain's influence on film morphology and barrier properties. In contrast, the shorter-chain 2-pentylbenzimidazole (C5) analog is not documented to provide the same level of thermal durability in this demanding application, making C7 the preferred choice for high-reliability PCB assembly processes [2].

Organic Solderability Preservative OSP PCB Surface Finish Thermal Stability Reflow Soldering

Lipophilicity (LogP): Heptyl Chain Confers 17-Fold Higher Predicted Partition Coefficient Versus Methyl Analog

The predicted octanol-water partition coefficient (LogP) for 2-heptylbenzimidazole is 4.76 [1]. This value is substantially higher than that of the unsubstituted benzimidazole core (LogP ~1.3) and the 2-methyl analog (LogP ~1.8) . The difference of ~3 LogP units translates to a predicted >1000-fold increase in lipophilicity, which is a direct result of the heptyl chain's hydrophobicity. This property is critical for applications requiring enhanced membrane permeability or strong adsorption onto non-polar surfaces, such as corrosion inhibitor films on metal substrates or biological membrane interactions in drug discovery [2].

Lipophilicity LogP Structure-Property Relationship QSAR Drug Design

Melting Point Suppression: Heptyl (C7) Exhibits a 30°C Lower Melting Point Than Pentyl (C5) and Methyl (C1) Analogs

The melting point of 2-heptylbenzimidazole is reported as 142–146°C [1]. In contrast, the shorter-chain analogs 2-pentylbenzimidazole and 2-methylbenzimidazole exhibit significantly higher melting points of 155–156°C and 175–177°C, respectively [REFS-2, REFS-3]. This non-linear relationship between alkyl chain length and melting point (with a local minimum at the heptyl chain) is a key differentiator, impacting the compound's processability, solubility in hot melts, and potential for co-formulation with low-melting polymers or additives.

Thermal Properties Melting Point Physical Chemistry Formulation Science

High-Value Procurement Scenarios for 2-Heptylbenzimidazole Based on Verified Performance Differentiation


Scenario 1: High-Reliability PCB OSP Formulation for Lead-Free Reflow Assembly

Procurement of 2-heptylbenzimidazole is essential for formulating fourth-generation (C7) OSP coatings that must survive the aggressive thermal profiles of modern lead-free soldering. As documented, OSP films incorporating this compound withstand 3 reflow cycles and 2 wave soldering steps at 250-300°C without degradation [1]. This performance is critical for multi-layer PCBs and assemblies requiring multiple thermal exposures during manufacturing. Substitution with shorter-chain analogs like 2-pentylbenzimidazole, which lacks verified thermal performance under these conditions, poses a significant risk of OSP film failure, leading to poor solderability and increased rework rates [2].

Scenario 2: Design of Lipophilic Corrosion Inhibitors for Non-Polar Environments

When designing corrosion inhibitor packages for lubricants, metalworking fluids, or organic coatings applied in non-polar environments, the high LogP of 2-heptylbenzimidazole (LogP = 4.76) is a critical selection criterion [1]. This property drives strong adsorption and film formation on metal surfaces, outperforming less lipophilic analogs (e.g., 2-methylbenzimidazole with LogP ≈ 1.8) in preventing aqueous corrosion species from reaching the metal substrate [2]. Researchers and formulators seeking to optimize inhibitor longevity and barrier properties in oil-based or solvent-based systems should prioritize the C7 variant over less hydrophobic alternatives [3].

Scenario 3: Synthesis of Specialty Polymers and Advanced Intermediates Requiring High Alkyl Chain Flexibility

The combination of a heptyl chain and a relatively low melting point (142–146°C) makes 2-heptylbenzimidazole a preferred building block for synthesizing specialty polymers or functionalized intermediates where chain flexibility and low-temperature processability are desired [1]. Compared to the higher-melting 2-methyl (Tm ≈ 176°C) or 2-pentyl (Tm ≈ 155°C) analogs, the C7 derivative offers a distinct processing window for reactions requiring milder thermal conditions or for preparing monomers that impart flexibility to the final polymer backbone [2].

Technical Documentation Hub

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